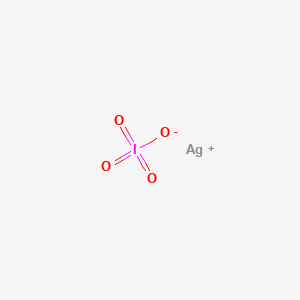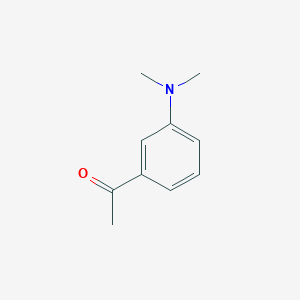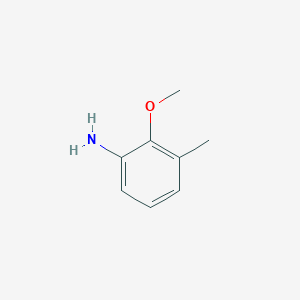
2-Methoxy-3-methylanilin
Übersicht
Beschreibung
2-Methoxy-3-methylaniline is a chemical compound that is a derivative of aniline, where a methoxy group is attached to the benzene ring at the second position and a methyl group at the third position. This compound is of interest due to its potential applications in polymer synthesis and its unique chemical and physical properties.
Synthesis Analysis
The synthesis of derivatives of 2-methoxyaniline, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, involves characterizing the compound using techniques like single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . The synthesis process is not detailed for 2-methoxy-3-methylaniline specifically, but the methods used for its derivatives could provide insights into potential synthesis routes.
Molecular Structure Analysis
The molecular structure and interactions of compounds related to 2-methoxyaniline have been studied using X-ray crystallography, which reveals intra- and intermolecular interactions. Computational methods such as geometry optimizations and IR frequency calculations have been performed to understand the molecular geometries of these compounds .
Chemical Reactions Analysis
The electropolymerization of 2-methoxyaniline has been studied, showing that the polymerization kinetics and the properties of the resulting polymer are dependent on the monomer concentration. At low concentrations, phenazinic units are inserted, yielding a redox-type polymer. The polymerization mechanism proposed includes a head-to-head coupling of oligomers or polymer chains, which introduces phenazine-type units and acts as a termination step .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxyaniline have been explored in various studies. For instance, when polymerized in a water/pentane biphasic system, 2-methoxyaniline forms water-soluble oligomers and insoluble polymeric products, which can be manipulated to create thin films or micrometer-sized spherical particles . Additionally, the thermodynamic and transport properties of 2-methoxyaniline in binary mixtures with various functional groups have been investigated, providing insights into interactions such as hydrogen bonding and π-π complex formation .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
2-Methoxy-3-methylanilin wird in der pharmazeutischen Forschung zur Synthese verschiedener Verbindungen verwendet. Seine Derivateigenschaften machen es zu einem Vorläufer bei der Herstellung von Indolen, Indazolen und Chinolin-Antivirals . Diese Strukturen sind bedeutsam, da sie in zahlreichen therapeutischen Arzneimitteln vorkommen, die eine Reihe von Krankheiten von Infektionen bis hin zu Krebs behandeln.
Landwirtschaftliche Chemie
Im Bereich der Landwirtschaft dient this compound als Baustein für die Synthese von Pestiziden und Herbiziden. Seine Reaktivität mit anderen organischen Verbindungen kann zur Bildung von Stoffen führen, die dazu beitragen, Pflanzen vor Schädlingen und Krankheiten zu schützen, was zu einer Steigerung der landwirtschaftlichen Produktivität beiträgt .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere in der Entwicklung neuer polymerer Materialien. Es kann in Polymere eingearbeitet werden, um deren elektrische und physikalische Eigenschaften zu verändern, wodurch sie für eine Vielzahl von industriellen Anwendungen geeignet werden .
Chemische Synthese
This compound ist an mehrstufigen Syntheseprozessen in der organischen Chemie beteiligt. Es kann verschiedene Reaktionen wie Nitrierung, Bromierung und Acylierung eingehen, die grundlegend für den Aufbau komplexer organischer Moleküle sind .
Umweltwissenschaften
In den Umweltwissenschaften werden substituierte Polyaniline, die von this compound abgeleitet werden können, auf ihr Potenzial in Sensoren und elektrochromen Anzeigegeräten untersucht. Diese Anwendungen sind entscheidend für die Überwachung von Umweltparametern und für die Entwicklung nachhaltiger Technologien .
Analytische Chemie
Die Verbindung wird als analytischer Standard in chromatographischen Techniken zur Bestimmung von Analyten in komplexen Gemischen verwendet. Seine klar definierten Eigenschaften ermöglichen genaue und präzise Messungen, die in analytischen Verfahren unerlässlich sind .
Biochemie
This compound spielt eine Rolle in der biochemischen Forschung, insbesondere bei der Untersuchung von Enzymreaktionen und Stoffwechselwegen. Seine strukturelle Ähnlichkeit mit natürlich vorkommenden Verbindungen macht es zu einem wertvollen Werkzeug zur Untersuchung biochemischer Prozesse .
Safety and Hazards
2-Methoxy-3-methylaniline is labeled with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
As an aniline derivative, it may interact with various enzymes and receptors in the body .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including the synthesis of indoles and indazoles, which have potential neurochemical activity .
Pharmacokinetics
The compound’s molecular weight (13718 g/mol) and its solubility in DMSO and methanol suggest that it may have reasonable bioavailability .
Result of Action
Anilines and their derivatives have been studied for their potential roles in various biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory cases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-methylaniline. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Eigenschaften
IUPAC Name |
2-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJHAHJVYPRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495171 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18102-30-2 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




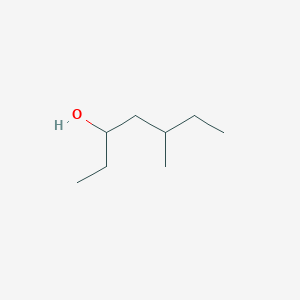

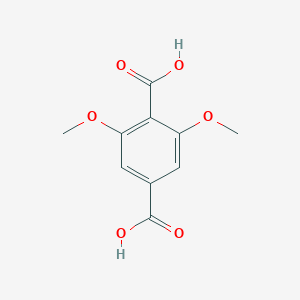


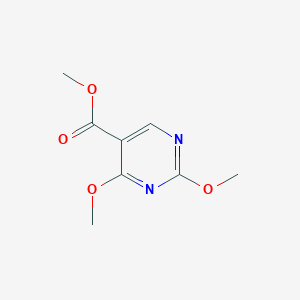


![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
